6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thienopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Piperidine-containing compounds: These compounds include a piperidine ring and are known for their diverse biological activities.
Uniqueness
6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C20H23N3O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23N3O2S2/c1-14-12-16-18(27-14)19(25)23(15-8-4-2-5-9-15)20(21-16)26-13-17(24)22-10-6-3-7-11-22/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
InChI Key |
KYLUHKWOCUWJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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